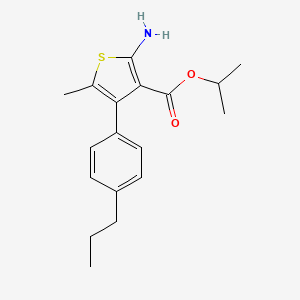

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

Description

Overview of Thiophene Derivatives in Chemical Research

Thiophene derivatives represent one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research, with their significance stemming from their diverse biological activities and synthetic versatility. These sulfur-containing five-membered aromatic rings have emerged as privileged scaffolds in medicinal chemistry, with approximately 75% of drugs in clinical use containing at least one heterocyclic ring in their chemical structure. The electron-rich nature of the thiophene ring system contributes to its exceptional reactivity patterns and biological interactions, making it an attractive target for pharmaceutical development.

The pharmacological importance of thiophene derivatives spans multiple therapeutic areas, including anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor activities. Research has demonstrated that thiophene analogues bind with a wide range of cancer-specific protein targets, depending on the nature and position of substitutions. This versatility in biological activity has positioned thiophene derivatives at the forefront of drug discovery efforts, with medicinal chemists actively exploring their potential through combinatorial library synthesis and structure-activity relationship studies.

Contemporary research efforts have identified thiophene derivatives as potent agents against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus, Escherichia coli, Clostridium difficile, and Candida albicans strains. The antimicrobial activity determination through broth microdilution methods has revealed that specific thiophene-based heterocycles, particularly spiro-indoline-oxadiazole derivatives, display exceptional activity against resistant bacterial strains. These findings underscore the continued relevance of thiophene chemistry in addressing contemporary healthcare challenges.

The structural diversity achievable within thiophene frameworks allows for extensive modification possibilities, enabling researchers to fine-tune biological activities through systematic structural variations. Modern synthetic approaches have expanded beyond traditional methods to include metal-catalyzed reactions, multicomponent reactions, and green chemistry approaches, thereby enhancing the accessibility of complex thiophene derivatives for biological evaluation.

Historical Context of Functionalized Thiophenes

The historical development of thiophene chemistry traces back to fundamental synthetic methodologies that remain relevant in contemporary research. The classical Paal-Knorr synthesis, developed in the early 20th century, established the foundation for thiophene ring construction through the cyclization of 1,4-dicarbonyl compounds with sulfiding reagents such as phosphorus pentasulfide under acidic conditions. This pioneering method demonstrated yields of up to 70% for certain substituted derivatives, establishing thiophene synthesis as a viable synthetic target.

The Gewald reaction emerged as another cornerstone methodology, involving the condensation of aliphatic aldehydes or ketones with active cyano esters in the presence of base and sulfur. This reaction pathway provided access to amino-substituted thiophenes, directly relevant to the structural features present in isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate. The mechanistic understanding of these classical reactions revealed that aromaticity drives the facile elimination of water or hydrogen sulfide, resulting in stable thiophene products through thermodynamically favorable processes.

The Fiesselmann thiophene synthesis represented a significant advancement, utilizing condensation reactions of thioglycolic acid with α,β-acetylenic esters to produce 3-hydroxyl-2-thiophenecarboxylic acid derivatives. This methodology expanded the functional group tolerance of thiophene synthesis, enabling the incorporation of carboxylate functionalities that are present in modern pharmaceutical targets. The reaction mechanism involves consecutive base-catalyzed conjugate addition reactions followed by intramolecular cyclization through Dieckmann condensation.

Historical investigations into thiophene chemical behavior revealed its aromatic character, with heat of combustion studies indicating resonance stabilization of 22-28 kilocalories per mole, approaching the resonance energy of benzene. These fundamental studies established thiophene as an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution reactions including nitration, sulfonation, halogenation, and Friedel-Crafts acylation. The sulfur atom contributes two electrons to the aromatic sextet, making thiophene more reactive toward electrophilic substitution than benzene itself.

Significance of this compound

This compound represents a sophisticated example of modern thiophene derivative design, incorporating multiple functional elements that contribute to its potential biological activity. With a molecular weight of 317.45 grams per mole and the molecular formula C18H23NO2S, this compound exemplifies the structural complexity achievable through contemporary synthetic methodologies. The compound's CAS number 905011-49-6 provides a unique identifier for research and commercial applications.

The structural features of this compound include several key pharmacophoric elements that contribute to its research significance. The amino group at position 2 of the thiophene ring provides hydrogen bonding capabilities and potential sites for metabolic modification. The isopropyl carboxylate ester at position 3 offers lipophilicity modulation and potential for prodrug development, while the methyl substituent at position 5 provides steric hindrance that may influence binding selectivity. The 4-propylphenyl group at position 4 introduces additional aromatic character and extends the molecular framework for enhanced protein interactions.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C18H23NO2S | Complex multi-functional structure |

| Molecular Weight | 317.45 g/mol | Suitable for oral bioavailability |

| CAS Number | 905011-49-6 | Unique chemical identifier |

| Purity | 95-97% | High-quality research grade |

| Storage Temperature | 2-8°C | Stability requirements |

Current research applications of this compound focus on its potential as a building block for heterocyclic chemistry and its biological activity screening against various targets. The compound's availability from multiple chemical suppliers with purities ranging from 95% to 97% indicates its established role in research applications. Storage requirements at 2-8°C suggest moderate stability characteristics typical of ester-containing thiophene derivatives.

The InChI key XMPQSYITFBALHT-UHFFFAOYSA-N provides a standardized representation of the compound's structure, facilitating database searches and computational chemistry applications. The canonical SMILES notation CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C enables rapid structural recognition and molecular modeling studies.

Classification within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound belongs to the class of functionalized thiophenes, specifically categorized as an amino-thiophenecarboxylate derivative. This classification system reflects both the core heterocyclic framework and the nature of the functional group substitutions that define the compound's chemical and biological properties.

The compound fits within the privileged scaffold concept in medicinal chemistry, where certain molecular frameworks appear frequently in bioactive compounds. Thiophene derivatives serve as bioisosteric replacements for monosubstituted phenyl rings, offering improved physicochemical properties, enhanced metabolic stability, and modified binding affinity compared to their benzene analogues. This bioisosterism principle underlies much of the medicinal chemistry interest in thiophene-containing compounds.

From a structural perspective, the compound represents a multi-substituted thiophene bearing electron-donating (amino, methyl) and electron-withdrawing (carboxylate) groups, creating a complex electronic environment that influences both chemical reactivity and biological activity. The sulfur atom in the thiophene ring participates in additional hydrogen bonding interactions, enhancing drug-receptor interactions through non-covalent binding mechanisms.

The classification of this compound within heterocyclic building blocks reflects its utility as a synthetic intermediate for more complex molecular architectures. Research applications frequently employ such compounds as starting materials for library synthesis, enabling the rapid generation of structurally related analogues for biological screening programs. The presence of reactive functional groups including the amino group and the ester functionality provides multiple sites for further chemical modification.

Contemporary classification systems also consider the compound's relationship to natural product frameworks and existing pharmaceutical agents. While thiophene rings are less common in natural products compared to other heterocycles, their presence in clinically approved drugs including clopidogrel, ticlopidine, and various anti-inflammatory agents establishes their pharmaceutical relevance. The specific substitution pattern of this compound positions it within a research trajectory aimed at discovering novel bioactive compounds through systematic structural modification of proven pharmacophores.

Properties

IUPAC Name |

propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPQSYITFBALHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

Thiophene derivatives are commonly synthesized via cyclization reactions or functionalization of preformed thiophene rings. For example, starting from 2-aminothiophene derivatives, selective substitution can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

Introduction of the Amino Group at Position 2

The amino group at position 2 is often introduced by:

- Nitration followed by reduction of the nitro group.

- Direct amination using amine sources under catalytic conditions.

This step is crucial for biological activity and requires mild conditions to preserve other functional groups.

Esterification to Form Isopropyl Carboxylate

The carboxylate ester at position 3 is typically prepared by:

- Esterification of the corresponding carboxylic acid with isopropanol under acidic catalysis.

- Alternatively, direct ester formation using isopropyl chloroformate or isopropyl alcohol in the presence of coupling agents.

Substitution with 4-Propylphenyl Group at Position 4

The 4-propylphenyl substituent can be introduced via:

- Suzuki or Stille cross-coupling reactions using appropriate boronic acid or stannane derivatives of 4-propylphenyl.

- Direct electrophilic substitution if the thiophene ring is activated.

Methylation at Position 5

Methylation at position 5 can be achieved by:

- Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, starting from a methyl-substituted thiophene precursor.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiophene ring formation | Cyclization of α-haloketones with sulfur | Thiophene core with substituents |

| 2 | Amination | Reduction of nitro group or direct amination | 2-Amino substitution on thiophene |

| 3 | Esterification | Reaction with isopropanol and acid catalyst | Isopropyl ester at position 3 |

| 4 | Cross-coupling | Suzuki coupling with 4-propylphenyl boronic acid, Pd catalyst | Introduction of 4-propylphenyl group at position 4 |

| 5 | Methylation | Methyl iodide, base | Methyl group at position 5 |

Detailed Research Findings and Data

Related Compound Synthesis Insights

- Synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves starting from thiophene derivatives, followed by functional group modifications to introduce amino and carboxylate groups, and substitution on the phenyl ring.

- Esterification and amination steps are typically performed under mild conditions to avoid decomposition of sensitive groups.

- Cross-coupling reactions such as Suzuki coupling are widely used for introducing aryl substituents on thiophene rings, providing regioselectivity and good yields.

Catalysis and Reaction Conditions

- Catalysts such as palladium complexes are effective for cross-coupling reactions.

- Acidic or basic conditions are optimized for esterification and methylation steps.

- Temperature control (often 20–60 °C) and solvent choice (e.g., ethanol, THF) are critical for maximizing yield and purity.

Analytical Characterization

- Products are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- TLC and HPLC are used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Starting materials | Thiophene derivatives, 4-propylphenyl boronic acid, isopropanol |

| Amination method | Nitro reduction or direct amination |

| Esterification | Acid-catalyzed with isopropanol or coupling agents |

| Cross-coupling catalyst | Pd(PPh3)4 or similar palladium catalysts |

| Methylation agent | Methyl iodide or dimethyl sulfate |

| Solvents | Ethanol, THF, or other polar aprotic solvents |

| Temperature range | 20–60 °C depending on step |

| Reaction time | Several hours to overnight depending on step |

| Purification | Crystallization, column chromatography |

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C15H17NO2S

- Molecular Weight : 275.37 g/mol

- CAS Number : 627058-14-4

These properties are crucial for understanding its reactivity and potential applications in different fields.

Anticancer Activity

Research indicates that compounds similar to Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have been tested for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Antiproliferative Activity

A study reported the antiproliferative activity of a related compound with an IC50 value of 4.3 ± 0.11 µg/mL against MCF-7 cells, suggesting a potential therapeutic application in breast cancer treatment .

| Compound | Cell Line | IC50 (µg/mL) | Selective Index |

|---|---|---|---|

| Compound A | MCF-7 | 4.3 ± 0.11 | 19.3 |

| Compound B | MDA-MB-231 | X.X | X.X |

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of thiophene derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Conductive Polymers

Thiophene derivatives are widely utilized in the development of conductive polymers due to their inherent electronic properties. The incorporation of isopropyl and amino groups enhances the solubility and processability of these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Conductivity Measurements

The table below summarizes conductivity measurements for various thiophene-based polymers:

| Polymer Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Polymer A | 0.01 | OLEDs |

| Polymer B | 0.05 | OPVs |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Optimization of these synthetic routes can lead to improved yields and purity, which are crucial for pharmaceutical applications.

Synthesis Route Example

- Step 1 : Synthesis of thiophene core.

- Step 2 : Introduction of amino group via nucleophilic substitution.

- Step 3 : Esterification with isopropanol.

Mechanism of Action

The mechanism of action of isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in ester groups, aryl substituents, or additional functional groups, impacting solubility, lipophilicity, and bioactivity.

Table 1: Comparative Analysis of Thiophene-3-carboxylate Derivatives

Impact of Substituents

- Aryl Substituents : The 4-propylphenyl group in the target compound balances hydrophobicity and aromatic interactions. Replacing propyl with cyclohexyl (as in ) increases steric hindrance, possibly affecting target binding.

- Amino and Methyl Groups: The 2-amino and 5-methyl groups are conserved in many analogs, critical for hydrogen bonding and steric stabilization .

Biological Activity

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound with potential biological activity. Its structure includes a thiophene ring, which is known for various pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₈H₂₃N₁O₂S

- CAS Number : 905011-51-0

- Molecular Weight : 321.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of endogenous compounds.

Inhibition Studies

Research indicates that this compound may act as a competitive inhibitor for specific cytochrome P450 isoforms. For instance, studies have demonstrated that it exhibits high affinity towards CYP2J2, a critical enzyme involved in the metabolism of various drugs and endogenous substrates. The inhibition constant (K_i) for CYP2J2 has been reported around 160 nM, indicating significant potency in modulating enzyme activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against several bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Cytotoxicity Assessments

Cytotoxicity studies are essential to evaluate the safety profile of new compounds. Preliminary data suggest that this compound exhibits low cytotoxicity against human cell lines at therapeutic concentrations. This characteristic is critical for its consideration in therapeutic applications.

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of this compound in various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways while sparing normal cells from significant toxicity .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Summary Table of Biological Activities

Q & A

Q. How can researchers employ ORTEP for visualizing anisotropic displacement parameters in the crystal structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.